1-Bromo-2-(cyclopentylmethoxy)cyclohexane

Lipophilicity Physicochemical property Medicinal chemistry

1-Bromo-2-(cyclopentylmethoxy)cyclohexane is a vicinal bromo-ether with molecular formula C₁₂H₂₁BrO and molecular weight 261.20. It is commercially available at a minimum purity of 95%.

Molecular Formula C12H21BrO
Molecular Weight 261.20 g/mol
Cat. No. B13325105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(cyclopentylmethoxy)cyclohexane
Molecular FormulaC12H21BrO
Molecular Weight261.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2CCCCC2Br
InChIInChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2
InChIKeySZGGZAFINABPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(cyclopentylmethoxy)cyclohexane (CAS 1500965-17-2): Baseline Identity and Procurement Entry Point


1-Bromo-2-(cyclopentylmethoxy)cyclohexane is a vicinal bromo-ether with molecular formula C₁₂H₂₁BrO and molecular weight 261.20 . It is commercially available at a minimum purity of 95% . This compound belongs to a therapeutically relevant chemotype; the cyclopentylmethoxy motif appears in disclosed drug candidates, including Boehringer Ingelheim patent US6653305, where it is explicitly claimed as a substituent alongside cyclopropylmethoxy, cyclohexylmethoxy, and tetrahydrofuranylmethoxy groups [1]. These patent exemplifications establish this structural class as an active area of medicinal chemistry interest and provide a published precedent for prioritizing this specific alkoxy substitution pattern.

Why 1-Bromo-2-(cyclopentylmethoxy)cyclohexane Cannot Be Substituted with Simpler 1-Bromo-2-alkoxycyclohexanes


Closely related 1-bromo-2-alkoxycyclohexane analogs differ fundamentally in their calculated lipophilicity, a property that directly governs membrane permeability, solubility, and protein-binding behavior in medicinal chemistry programs. The target compound (calculated LogP ~3.9 ) occupies a distinct lipophilicity space compared to 1-bromo-2-methoxycyclohexane (LogP ~2.3 [1]) and 1-bromo-2-ethoxycyclohexane (LogP ~2.7 ). Simple substitution with the methoxy or ethoxy analog would introduce a LogP deviation of approximately 1.2–1.6 log units—a magnitude that would substantially alter PK and partitioning properties if incorporated into a lead series. Furthermore, Boehringer Ingelheim patent US6653305 distinguishes between cyclopentylmethoxy, cyclopropylmethoxy, cyclohexylmethoxy, and tetrahydrofuranylmethoxy substituents as individually claimed variants, confirming that these are not treated as interchangeable by pharmaceutical patent practice [2].

Quantitative Evidence Summary for 1-Bromo-2-(cyclopentylmethoxy)cyclohexane vs. Analog Selection


Calculated LogP as a Decision-Filtering Parameter for 1-Bromo-2-(cyclopentylmethoxy)cyclohexane vs. Methoxy and Ethoxy Analogs

Among 1-bromo-2-alkoxycyclohexane building blocks, calculated LogP increases systematically with alkoxy chain size and cyclization. 1-Bromo-2-(cyclopentylmethoxy)cyclohexane (LogP 3.90 ) is approximately 1.6 log units more lipophilic than 1-bromo-2-methoxycyclohexane (LogP 2.34 [1]) and approximately 1.2 log units more lipophilic than 1-bromo-2-ethoxycyclohexane (LogP 2.73 ). Users requiring enhanced membrane permeability or reduced aqueous solubility for their target profile would rationally select the cyclopentylmethoxy variant over the methoxy or ethoxy analog on the basis of these calculated values.

Lipophilicity Physicochemical property Medicinal chemistry

Patent-Based Evidence of Non-Interchangeability: Cyclopentylmethoxy vs. Other Cycloalkylmethoxy Substituents

Boehringer Ingelheim patent US6653305 explicitly enumerates the cyclopentylmethoxy substituent as one of fourteen individually claimed alkoxy variants on a therapeutic scaffold [1]. That cyclopentylmethoxy is listed distinctly from cyclopropylmethoxy, cyclohexylmethoxy, and tetrahydrofuranylmethoxy indicates that the patent assignee considered these groups non-obvious over one another—that is, they are expected to confer materially different biological or physicochemical properties. A researcher or procurement specialist preparing intermediates for a Boehringer-type SAR program would therefore be scientifically obligated to use the exact cyclopentylmethoxy building block rather than a proxy alkoxy analog.

Patent landscaping Medicinal chemistry Structure-activity relationship

Steric Bulk Differentiation: Cyclopentylmethoxy vs. Linear Pentyloxy Ethers

Comparison of the cyclopentylmethoxy group (cyclic C5-O-C bridge) with the linear pentyloxy analog (straight-chain C5-O) reveals a steric differentiation that is relevant for SN₂ reactivity and steric congestion in downstream coupling reactions. Although directly measured kinetic data are not available in the open literature for this specific compound pair, the cyclopentyl ring introduces greater steric bulk near the ether oxygen than the linear pentyl chain. 1-Bromo-2-(pentyloxy)cyclohexane (CAS 1247608-91-8, MW 249.19 ) presents a flexible n-pentyl chain, whereas the cyclopentylmethoxy variant embeds the same carbon count in a conformationally constrained ring. This structural difference is expected to alter nucleophilic substitution rates and regiochemical outcomes, making the two building blocks non-equivalent in synthetic planning.

Steric bulk Conformational analysis Synthetic intermediate

Rotatable Bond Count as an Index of Conformational Flexibility: Cyclopentylmethoxy vs. Cyclohexylmethoxy

The target compound possesses three rotatable bonds (Leyan data ), which reflects the cyclopentylmethoxy chain plus the bonds to the cyclohexane ring. Its direct higher homolog, 1-bromo-2-(cyclohexylmethoxy)cyclohexane (CAS 1250841-14-5, MW 275.22 [1]), also carries three rotatable bonds, but the cyclohexylmethoxy group introduces an additional six-membered ring that occupies a larger spatial volume. Publications, including the cited Boehringer Ingelheim patent, distinguish between cyclopentylmethoxy and cyclohexylmethoxy as distinct substituents, confirming they are considered to produce different spatial and pharmacological properties [2]. For applications where minimizing molecular volume while retaining a saturated cyclic ether is critical, the cyclopentylmethoxy group (less ring carbons than cyclohexylmethoxy) is the more compact option.

Conformational flexibility Rotatable bonds Physicochemical property

Prioritized Procurement and Research Scenarios for 1-Bromo-2-(cyclopentylmethoxy)cyclohexane


Medicinal Chemistry SAR Exploration of the Boehringer Ingelheim Bicyclic Chemotype (US6653305)

For a medicinal chemistry team actively prosecuting the Boehringer Ingelheim bicyclic scaffold exemplified in US6653305, 1-bromo-2-(cyclopentylmethoxy)cyclohexane is the stereoelectronically defined intermediate needed to introduce the exact cyclopentylmethoxy substituent claimed in the patent [1]. Substituting with the methoxy, ethoxy, or cyclohexylmethoxy analog would generate a different compound outside the patented substitution space, compromising SAR integrity. Procurement of this specific building block ensures fidelity to the published patent exemplification [1].

LogP-Driven Lead Optimization Requiring a Moderately Lipophilic Vicinal Bromo-Ether

When a lead optimization campaign requires a 1-bromo-2-alkoxycyclohexane building block with a calculated LogP near 3.9, the cyclopentylmethoxy variant is indicated [1]. The methoxy analog provides insufficient lipophilicity (LogP ~2.3 [2]), while higher homologs (e.g., cyclohexylmethoxy or longer straight-chain variants) would push LogP beyond the optimal range for many oral drug candidates. This compound occupies a favorable middle ground in alkoxy-ether LogP space [1][2].

Sterically-Demanding Diastereoselective Synthesis

In synthetic sequences where the steric environment around the vicinal bromo-ether dictates diastereoselectivity—such as in the preparation of chiral 1,2-disubstituted cyclohexane derivatives via asymmetric hydrogenation or cross-coupling [3]—the cyclopentylmethoxy group provides a defined, compact steric profile distinct from linear alkoxy chains. This allows the synthetic chemist to tune steric effects independently of carbon count, which is not possible with linear n-pentyloxy or n-hexyloxy variants [3].

Chemical Biology Probe Synthesis Requiring Patent-Faithful Intermediate

For academic or industrial groups synthesizing chemical biology probes based on patent-disclosed pharmacophores, using the exact cyclopentylmethoxy intermediate ensures that the resulting probe molecule matches the constitution of the patented compound series. This traceability is increasingly required by reviewers and funding bodies for target validation studies, where ambiguous chemical identity can undermine reproducibility [1].

Quote Request

Request a Quote for 1-Bromo-2-(cyclopentylmethoxy)cyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.